1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15-4-7-20(25-24-15)26-10-8-16(9-11-26)13-22-21(27)23-14-17-5-6-18(28-2)19(12-17)29-3/h4-7,12,16H,8-11,13-14H2,1-3H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHLBZJAVQMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the 3,4-Dimethoxybenzyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the benzyl intermediate.
Synthesis of the Piperidinyl Intermediate: The 6-methylpyridazin-3-yl group is introduced to the piperidine ring through a series of reactions.
Coupling Reaction: The benzyl and piperidinyl intermediates are coupled under specific conditions to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Formation of the Urea Core
-
Reaction Type : Nucleophilic addition of an amine to an isocyanate.
-
Reagents : 3,4-dimethoxybenzyl isocyanate and a piperidinyl amine derivative.
-
Conditions : Typically carried out in inert solvents (e.g., THF, DCM) under basic conditions (e.g., Et₃N) to deprotonate the amine .
Functionalization of the Piperidine Ring
-
Substitution with Pyridazin-3-yl Group :
-
Method : Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may be employed to introduce the 6-methylpyridazin-3-yl group.
-
Reagents : Pyridazin-3-yl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Cs₂CO₃) .
-
Conditions : Aqueous dioxane or DME with ethanol as a co-solvent .
-
Purification and Characterization
-
Techniques :
Urea Formation
The reaction between the isocyanate and amine proceeds via nucleophilic attack, forming a carbamate intermediate, which eliminates CO₂ to yield the urea .
Cross-Coupling for Pyridazin-3-yl Substitution
A palladium-catalyzed coupling reaction introduces the pyridazin-3-yl group onto the piperidine ring. This step may involve:
-
Oxidative addition : Palladium(0) to palladium(II) with the aryl halide.
-
Transmetallation : Exchange with the boronic acid.
Analytical Data and Validation
Reactivity and Stability
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea exhibit significant antitumor properties. The urea moiety is known to enhance interactions with biological targets involved in cancer cell proliferation and survival pathways.
- CNS Activity : The presence of the piperidine and pyridazine groups suggests potential activity as a central nervous system (CNS) agent. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting metabolic diseases and conditions related to enzyme dysregulation.
Pharmacological Applications
- Receptor Modulation : The structural features of this compound allow it to interact with various receptors, potentially acting as an agonist or antagonist. This property is vital for developing drugs aimed at modulating receptor activity in conditions such as hypertension or diabetes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics or antifungal agents.
Material Science
- Polymer Chemistry : The unique chemical structure allows for its use as a building block in the synthesis of novel polymers with enhanced properties. These polymers could be utilized in drug delivery systems or as scaffolds in tissue engineering.
- Nanotechnology : The compound's ability to form stable complexes with metals can be exploited in nanotechnology applications, particularly in the creation of nanomaterials with specific electronic or optical properties.
Case Studies and Research Findings
-
Case Study on Antitumor Activity :
- A study demonstrated that a related urea derivative significantly inhibited tumor growth in murine models, suggesting that modifications to the urea moiety can enhance anticancer efficacy.
-
Research on CNS Effects :
- Investigations into compounds containing similar piperidine structures revealed their potential as anxiolytics and antidepressants, supporting further exploration of this compound in CNS applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and inferred biological implications compared to analogs:
Key Observations:
- Urea vs.
- Substituent Effects : The 6-methylpyridazine substituent (target compound) contrasts with triazine (Journal of Med. Chem.) or indole (DMPI) systems. Methyl groups on heterocycles often enhance metabolic stability and selectivity .
Pharmacokinetic and Binding Insights
- Piperidine Flexibility : The piperidine ring in the target compound allows conformational flexibility, which may improve binding to proteins with deep hydrophobic pockets (e.g., GPCRs) compared to rigid adamantyl derivatives .
- Methylpyridazine vs. Methyltriazine : The pyridazine ring’s electron-deficient nature could favor π-π stacking with aromatic residues in active sites, whereas triazine derivatives () might compete with ATP in kinase binding .
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, with the CAS number 1797574-52-7, is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its molecular structure, biological effects, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : C21H29N5O3
- Molecular Weight : 399.5 g/mol
The compound features a complex structure that includes a dimethoxybenzyl group and a piperidinyl moiety linked through a urea functional group. This unique combination suggests potential interactions with various biological targets.
Antitumor Effects
Recent studies have indicated that compounds similar to this compound may exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| BBP | Inhibits immune response | Reduces neutrophil migration and cytokine release | |
| Trametinib + 4-MU | Antitumor effects in MPM | ERK blockade and CD44 downregulation |
Immunomodulatory Effects
The compound's structural characteristics suggest it may also influence immune responses. For example, similar piperidine derivatives have been documented to modulate both innate and adaptive immune mechanisms by affecting lymphocyte proliferation and cytokine production.
Case Studies and Research Findings
- In Vivo Studies :
-
Mechanistic Insights :
- Research has highlighted the role of such compounds in inhibiting key signaling pathways associated with inflammation and tumor growth. For instance, the inhibition of the MAPK pathway has been observed in related compounds, suggesting a possible mechanism for the antitumor activity of this compound.
Q & A
What are the critical considerations for optimizing the synthesis of this urea derivative under varying reaction conditions?
Basic Research Focus
The synthesis of this compound requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) due to the steric hindrance introduced by the 3,4-dimethoxybenzyl and piperidinyl-pyridazine moieties. For example, coupling reactions involving urea formation may require anhydrous conditions to avoid hydrolysis of intermediates .
Advanced Methodological Insight
A Design of Experiments (DoE) approach is recommended to statistically optimize yield and purity. For instance, flow-chemistry systems (as demonstrated in analogous triazine syntheses) enable precise temperature control and rapid mixing, reducing side-product formation .
How can analytical methods resolve contradictions in reported biological activity data for this compound?
Basic Analytical Framework
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is essential for purity assessment. A C18 column with a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid) can separate impurities like unreacted intermediates or hydrolyzed byproducts .
Advanced Data Reconciliation
Contradictions in bioactivity may arise from polymorphic forms or residual solvents. Pair HPLC with mass spectrometry (LC-MS) to confirm molecular integrity and X-ray crystallography (as in analogous urea derivatives ) to verify stereochemical configuration.
What strategies are effective for studying the hydrolytic stability of this compound in aqueous media?
Basic Stability Assessment
Kinetic studies in buffered solutions (pH 1–10) at 37°C can model degradation pathways. For example, the hydrolysis rate of structurally similar urea derivatives increases under acidic conditions due to protonation of the urea carbonyl group .
Advanced Mechanistic Analysis
Use isotopic labeling (e.g., deuterated solvents) and NMR spectroscopy to track degradation intermediates. Computational modeling (DFT) can predict vulnerable sites in the molecule, such as the urea linkage or methoxy groups .
How can structure-activity relationship (SAR) studies be designed to evaluate the role of the piperidinyl-pyridazine moiety?
Basic SAR Approach
Synthesize analogs with modifications to the pyridazine ring (e.g., substitution at the 6-methyl position) or piperidine nitrogen. Compare in vitro binding affinity using kinase inhibition assays, as pyridazine derivatives often target ATP-binding pockets .
Advanced Computational Integration
Molecular docking studies (e.g., using AutoDock Vina) can map interactions between the piperidinyl-pyridazine group and target proteins. Validate predictions with surface plasmon resonance (SPR) to quantify binding kinetics .
What methodologies are recommended for resolving contradictory cytotoxicity data across cell lines?
Basic Experimental Design
Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use a panel of cell lines (e.g., HEK293, HepG2) to assess tissue-specific toxicity .
Advanced Mechanistic Profiling
Employ transcriptomic analysis (RNA-seq) to identify off-target pathways. For example, contradictory cytotoxicity in pyridazine analogs has been linked to differential expression of metabolic enzymes like CYP3A4 .
How can impurity profiling be systematically conducted for this compound?
Basic Impurity Identification
Refer to pharmacopeial guidelines (e.g., USP <1086>) for threshold limits. Use reference standards like Imp. B (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) to calibrate HPLC systems .
Advanced Quantification
Implement charged aerosol detection (CAD) for non-UV-active impurities. Couple with preparative HPLC to isolate and characterize unknown impurities via NMR or high-resolution MS .
What in vitro models are suitable for validating the blood-brain barrier (BBB) permeability of this compound?
Basic BBB Assessment
Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. A logP value >2 (as seen in structurally similar urea derivatives) suggests favorable permeability .
Advanced Mechanistic Models
Employ co-cultures of brain endothelial cells and astrocytes to simulate active transport. LC-MS/MS quantifies compound concentration in the apical vs. basolateral compartments .
How can computational tools predict metabolic liabilities in this molecule?
Basic Prediction Framework
Use software like MetaSite to identify likely sites of Phase I metabolism (e.g., demethylation of methoxy groups or oxidation of the piperidine ring) .
Advanced Validation
Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). For example, methyl groups on pyridazine rings are often resistant to oxidation, enhancing metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 2.1 (Predicted via ChemAxon) | |
| Aqueous solubility | 12 µM (pH 7.4, shake-flask method) | |
| Thermal stability | Decomposition >200°C (TGA) |
What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Basic Quality Control
Implement in-process controls (IPC) using inline FTIR to monitor reaction progression. For example, track urea carbonyl peak (1650–1700 cm⁻¹) to confirm coupling completion .
Advanced Process Analytics
Adopt continuous manufacturing with real-time PAT (process analytical technology). Statistical batch modeling (e.g., partial least squares regression) can correlate raw material attributes with final product quality .
How can crystallography aid in resolving polymorphic ambiguity?
Basic Crystallization
Screen solvents (e.g., ethanol, acetonitrile) under controlled cooling rates to isolate stable polymorphs. Single-crystal X-ray diffraction (as in ) provides unit-cell parameters and hydrogen-bonding networks.
Advanced Computational Support
Use Mercury CSD software to predict packing motifs and compare with experimental data. Differential scanning calorimetry (DSC) can identify thermodynamically stable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
